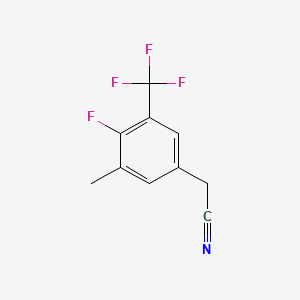

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)5-8(9(6)11)10(12,13)14/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXAXCYASRRQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001190000 | |

| Record name | Benzeneacetonitrile, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373920-75-2 | |

| Record name | Benzeneacetonitrile, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Role of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic compounds frequently display enhanced metabolic stability, improved binding affinity to target proteins, and increased lipophilicity—all highly desirable traits for therapeutic agents.[1] The unique electronic properties of fluorine and the trifluoromethyl (-CF3) group can profoundly influence a molecule's pKa, conformation, and membrane permeability, making them invaluable tools for medicinal chemists.[2][3] It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the transformative impact of this element.[4]

This guide provides a comprehensive technical overview of a specific fluorinated building block, 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile . While this specific compound appears to be a novel or non-commercial entity, this paper will focus on its closely related and commercially available analog, 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile , and propose a robust synthetic pathway to the target molecule from a known precursor. This document is intended for researchers, chemists, and drug development professionals, offering insights into the synthesis, characterization, and potential applications of this important class of chemical intermediates.

Part 1: Chemical Identity and Physicochemical Properties

The primary analog of interest is 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile . Its identification and key properties are summarized below.

Table 1: Core Chemical Identifiers and Properties of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile

| Property | Value | Source(s) |

| Chemical Name | 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile | [5] |

| Synonym(s) | 3-Trifluoromethyl-4-fluorobenzyl cyanide | [5] |

| CAS Number | 220239-65-6 | [5][6] |

| Molecular Formula | C₉H₅F₄N | [5] |

| Molecular Weight | 203.14 g/mol | [5] |

| Boiling Point | 93°C at 10 mmHg | [5][6] |

| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [5][6] |

| Storage Conditions | Room Temperature, Sealed in dry conditions | [5][6] |

These properties are characteristic of a stable, yet reactive, organic nitrile, making it a versatile intermediate for further chemical elaboration.

Part 2: Synthesis and Manufacturing Pathways

Proposed Synthetic Workflow: From Aniline to Phenylacetonitrile

The conversion involves three key stages:

-

Diazotization: The primary amine of the aniline is converted into a diazonium salt using nitrous acid.

-

Sandmeyer Cyanation: The diazonium salt is displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

-

Work-up and Purification: The crude product is isolated and purified to yield the final phenylacetonitrile.

Diagram 1: Proposed Synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile

Caption: A workflow for the synthesis of the target phenylacetonitrile.

Detailed Experimental Protocol (Prophetic)

Rationale: This protocol is based on well-established Sandmeyer reaction conditions, optimized for fluorinated aromatic compounds. The use of sulfuric acid ensures complete diazotization, while controlled low temperatures prevent premature decomposition of the unstable diazonium salt.[7] Copper(I) cyanide is a critical catalyst for the efficient displacement of the diazonium group.

Step 1: Diazotization of 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline

-

To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in water.

-

Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The mixture should be used immediately in the next step.

Step 2: Sandmeyer Cyanation

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Heat the solution to 60-70 °C.

-

Add the cold diazonium salt solution from Step 1 dropwise to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to heat the reaction mixture at 70 °C for 1-2 hours until gas evolution ceases.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material via vacuum distillation or column chromatography on silica gel to afford the pure 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile.

Self-Validation: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Part 3: Applications in Drug Discovery and Development

Phenylacetonitrile derivatives, particularly those bearing trifluoromethyl and fluoro groups, are highly valued building blocks in medicinal chemistry. Their utility stems from the ability to serve as precursors to a wide range of more complex molecular architectures.

Diagram 2: Role as a Key Pharmaceutical Intermediate

Caption: The utility of the title compound as a versatile chemical intermediate.

-

Synthesis of Phenylacetic Acid Derivatives: The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid. These acids are common structural motifs in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

-

Formation of Phenethylamine Scaffolds: Reduction of the nitrile group provides access to phenethylamines. The phenethylamine core is a privileged scaffold found in a vast number of neurologically active drugs and natural products.

-

Construction of Heterocycles: The nitrile and the adjacent methylene group can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles, which are fundamental components of many approved drugs.[8]

The specific substitution pattern—a fluorine atom para to the acetonitrile and ortho to a trifluoromethyl group—provides a unique electronic and steric environment. This can enhance binding to biological targets and improve pharmacokinetic properties such as metabolic stability by blocking potential sites of oxidation.[1][9]

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is not available, general precautions for related aromatic nitriles and fluorinated compounds should be strictly followed.

-

Toxicity: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in vivo.

-

Irritation: Aromatic compounds are often skin and eye irritants.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

For the closely related compound 4-Methyl-3-(trifluoromethyl)aniline (CAS 65934-74-9) , the hazard classifications include Skin Irritant 2, Eye Irritant 2, and STOT SE 3 (may cause respiratory irritation). It is prudent to assume the target phenylacetonitrile carries similar or greater risks.

Conclusion

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile represents a potentially valuable, albeit currently non-commercial, building block for the synthesis of complex pharmaceutical agents. Its structure combines several features known to impart favorable properties in drug candidates. By leveraging its close analog, 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CAS 220239-65-6), and employing established synthetic methodologies like the Sandmeyer reaction, researchers can readily access this and related compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in advancing drug discovery programs.

References

-

PubChem. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359. [Link]

-

Al-Rashida, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

ResearchGate. List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. [Link]

- Google Patents.

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

- Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Organic Compounds in Modern Drug Discovery: A Case Study. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETONITRILE price,buy 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETONITRILE - chemicalbook [m.chemicalbook.com]

- 6. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 220239-65-6 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 9. Buy 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline | 1373920-72-9 [smolecule.com]

1H NMR and 13C NMR spectra of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile

Introduction: Deciphering Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise characterization of novel organic molecules is paramount. 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is a compound of significant interest, featuring a densely substituted aromatic ring with competing electronic effects. The presence of a fluorine atom, a methyl group, a trifluoromethyl group, and a cyanomethyl substituent creates a unique electronic and steric environment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such molecules in solution.[1]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile. It is designed for researchers, scientists, and drug development professionals, offering not just spectral data, but a deep dive into the causal relationships between molecular structure and spectral appearance. We will explore the theoretical basis for the expected chemical shifts and coupling constants, present detailed protocols for data acquisition, and provide a framework for confident spectral interpretation.

Molecular Structure and Electronic Landscape

To interpret the NMR spectra of a molecule, one must first understand its structure and the interplay of its functional groups. The substituents on the phenyl ring—fluoro, methyl, and trifluoromethyl—exert distinct electronic influences that are critical for predicting chemical shifts.

-

Fluorine (at C4): A highly electronegative atom that withdraws electron density through the sigma bond (inductive effect) but donates electron density through its lone pairs into the π-system (mesomeric effect). Its primary impact in NMR is the introduction of spin-spin coupling to nearby protons and carbons.

-

Methyl Group (at C3): An electron-donating group through hyperconjugation and a weak inductive effect, which tends to shield nearby nuclei, shifting their signals upfield.

-

Trifluoromethyl Group (at C5): A potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. This effect significantly deshields adjacent nuclei, shifting their signals downfield.

-

Phenylacetonitrile Group (at C1): The cyanomethyl group is moderately electron-withdrawing.

The competition between these effects dictates the electron density at each position on the aromatic ring, and thus the chemical shift of the attached protons and carbons.

Caption: Molecular structure with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the two aromatic protons, the benzylic methylene protons, and the methyl protons. The interpretation relies heavily on understanding spin-spin coupling, particularly the interactions with the fluorine atom.

Causality Behind Chemical Shifts and Couplings:

-

Aromatic Protons (H2, H6): These two protons are in different environments. H2 is ortho to the electron-donating methyl group, while H6 is ortho to the strongly electron-withdrawing trifluoromethyl group. Consequently, H6 is expected to be significantly deshielded (shifted downfield) relative to H2. Both protons will exhibit meta-coupling to each other (⁴JHH), which is typically a small coupling of around 2-3 Hz.[2] Crucially, they will also couple to the fluorine atom at C4. H2 will show a para-coupling (⁵JHF), and H6 will show a meta-coupling (⁴JHF).

-

Benzylic Protons (-CH₂CN): These protons are adjacent to the aromatic ring and the nitrile group. They will appear as a singlet, as there are no adjacent protons to couple with. Their chemical shift is typically in the range of 3.6-3.8 ppm.

-

Methyl Protons (-CH₃): This signal will appear as a singlet in the upfield region, typically around 2.3-2.5 ppm. It may exhibit a very small long-range coupling to the fluorine atom (⁵JHF), which might cause slight broadening of the peak.

Predicted Data Summary:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H6 | 7.6 - 7.8 | Doublet of doublets (dd) or multiplet | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 6-8 Hz | 1H |

| H2 | 7.4 - 7.6 | Doublet of doublets (dd) or multiplet | ⁴JHH ≈ 2-3 Hz, ⁵JHF ≈ 2-4 Hz | 1H |

| -CH₂CN | ~ 3.8 | Singlet (s) | N/A | 2H |

| -CH₃ | ~ 2.4 | Singlet (s) or narrowly split multiplet | ⁵JHF ≈ 1-2 Hz | 3H |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom. The chemical shifts are highly sensitive to substituent effects, and C-F coupling provides invaluable structural information.[3][4]

Causality Behind Chemical Shifts and Couplings:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons span a wide range.[3]

-

C4 (bearing F): This carbon will exhibit a large one-bond C-F coupling (¹JCF), appearing as a doublet with a coupling constant of approximately 240-260 Hz.

-

C5 (bearing CF₃): This carbon will be deshielded by the CF₃ group and will appear as a quartet due to coupling with the three fluorine atoms (²JCF).

-

C3 (bearing CH₃): This carbon will also show coupling to the fluorine at C4 (²JCF).

-

C1, C2, C6: These carbons will exhibit smaller two-bond or three-bond couplings to the fluorine atoms of the F and CF₃ groups.

-

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a prominent quartet due to the one-bond coupling with its three attached fluorine atoms (¹JCF), typically in the range of 270-280 Hz.

-

Nitrile Carbon (-CN): This carbon is typically found in the 115-120 ppm region and is often of lower intensity.[5]

-

Benzylic Carbon (-CH₂CN): Found in the upfield aliphatic region.

-

Methyl Carbon (-CH₃): The most upfield signal, reflecting its shielded environment.

Predicted Data Summary:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C4 | 160 - 164 | Doublet (d) | ¹JCF ≈ 250 Hz |

| C2 | 132 - 136 | Doublet (d) | ³JCF ≈ 3-5 Hz |

| C6 | 128 - 132 | Doublet of quartets (dq) | ³JCF ≈ 4-6 Hz, ³JCCF ≈ 2-4 Hz |

| C5 | 125 - 129 | Quartet (q) | ²JCCF ≈ 30-35 Hz |

| C1 | 122 - 126 | Multiplet (m) | |

| -CF₃ | 123 - 127 | Quartet (q) | ¹JCF ≈ 275 Hz |

| -CN | 116 - 118 | Singlet (s) | N/A |

| C3 | 114 - 118 | Doublet (d) | ²JCF ≈ 20-25 Hz |

| -CH₂CN | ~ 23 | Singlet (s) | N/A |

| -CH₃ | ~ 15 | Quartet (q) | ³JCCF ≈ 1-2 Hz |

Experimental Protocols for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires meticulous attention to experimental setup. The following protocol is a self-validating system designed for small organic molecules like the topic compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Analyte Mass: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a higher concentration is needed, typically 20-50 mg, due to the low natural abundance of the ¹³C isotope.[6][7]

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Ensure the solvent is of high purity to avoid extraneous peaks.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration & Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Tube & Volume: Use a high-quality, uniform NMR tube. The final sample height should be approximately 4-5 cm, ensuring it fills the detection region of the NMR coil.[6]

-

-

Instrument Setup and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure maximum signal transfer efficiency.

-

Locking: Lock the field frequency using the deuterium signal from the solvent.

-

Shimming: Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step to achieve sharp lines and high resolution.

-

Temperature Control: Set the sample temperature, typically to 298 K (25 °C), and allow it to equilibrate.[8]

-

¹H Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse (zg30 or similar).

-

Spectral Width: ~16 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation for quantitative analysis.

-

Number of Scans (NS): 8-16 scans.

¹³C Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg30 or similar).

-

Spectral Width: ~240 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Data Processing and Interpretation

Raw NMR data is collected as a Free Induction Decay (FID), which must be mathematically processed to generate the familiar frequency-domain spectrum.

Caption: Workflow for processing raw NMR FID data into an interpretable spectrum.

-

Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum.

-

Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are purely absorptive with a flat baseline.

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline.

-

Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration (¹H NMR): The area under each proton signal is integrated to determine the relative ratio of protons in the molecule.

-

Peak Picking and Assignment: The exact chemical shift of each peak is determined, and the signals are assigned to their corresponding nuclei in the molecular structure based on chemical shift, multiplicity, and coupling constants.

Conclusion

The ¹H and ¹³C NMR spectra of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile offer a rich tapestry of information, directly reflecting its complex electronic structure. A thorough analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the complete and unambiguous assignment of all proton and carbon signals. The characteristic splitting patterns arising from H-F and C-F couplings serve as powerful diagnostic tools, confirming the connectivity and substitution pattern of the aromatic ring. By following the robust experimental and processing protocols outlined in this guide, researchers can confidently utilize NMR spectroscopy to verify the identity, purity, and structure of this and other similarly complex fluorinated molecules, accelerating progress in chemical research and development.[9][10][11]

References

-

Iraiyadian, D. G., Vedhagiri, S. J., Govindarajan, M., & Parimala, K. (2021). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Bulgarian Journal of Physics. Available at: [Link]

-

ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Advanced Chemistry Development. Available at: [Link]

-

DiRocco, D. A., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]

-

University of Arizona. (2023). Small molecule NMR sample preparation. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Available at: [Link]

-

Rocchigiani, L., & Galiana, G. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available at: [Link]

-

Gerig, J. T. (2002). Fluorine NMR. eMagRes. Available at: [Link]

-

DiRocco, D. A., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]

-

MDPI. (2022). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Available at: [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Department of Chemistry. Available at: [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Available at: [Link]

Sources

- 1. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 2. acdlabs.com [acdlabs.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors [mdpi.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Applied Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile: A Novel Building Block for Advanced Material and Pharmaceutical Development

Abstract

This technical guide provides an in-depth analysis of the theoretical properties of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, a highly functionalized aromatic nitrile poised for significant applications in drug discovery and materials science. Phenylacetonitrile derivatives are crucial intermediates in the synthesis of a wide range of bioactive molecules, including antibacterial, anticancer, and antiepileptic drugs.[1] The strategic incorporation of fluorine, methyl, and trifluoromethyl groups onto the phenylacetonitrile scaffold creates a unique electronic and steric profile. This guide elucidates these properties through a combination of structural analysis, in silico physicochemical predictions, and quantum chemical calculations. We further present a detailed protocol for computational analysis, a plausible synthetic route, and a discussion of the compound's potential, grounded in the established roles of its constituent functional groups in medicinal chemistry. This document serves as a foundational resource for researchers and drug development professionals seeking to leverage this novel compound in their discovery pipelines.

Introduction and Strategic Rationale

Phenylacetonitrile and its derivatives are foundational scaffolds in organic synthesis, prized for the reactivity of both the nitrile moiety and the adjacent benzylic methylene group.[2] These reactive sites serve as handles for constructing complex molecular architectures. The subject of this guide, 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, is a strategically designed molecule that combines the phenylacetonitrile core with a unique substitution pattern intended to modulate its physicochemical and pharmacological properties.

The inclusion of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry.[3] It is known to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups.[3][4] This often leads to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[3] The fluorine atom at the 4-position and the methyl group at the 3-position further tune the electronic landscape of the aromatic ring, influencing its reactivity and potential interactions with biological systems. This guide will dissect the theoretical implications of this specific arrangement, providing a predictive framework for its application.

Molecular Structure and Substituent Effect Analysis

The rational design of functional molecules begins with a deep understanding of their structure and the interplay of their constituent parts.

Chemical Identity

-

IUPAC Name: 2-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile

-

CAS Number: 220239-65-6[5]

-

Molecular Formula: C10H7F4N

-

Molecular Weight: 217.17 g/mol

The core structure consists of a benzene ring substituted with four different groups, creating a dense and electronically complex system.

Caption: Proposed two-step synthesis workflow for the target compound.

Potential Applications in Drug Discovery and Materials Science

The unique combination of functional groups makes this compound a highly attractive building block.

-

Medicinal Chemistry: The trifluoromethyl group is a bioisostere for several groups and is known to improve metabolic stability and membrane permeability. T[6]he electron-poor aromatic ring can participate in favorable pi-stacking or dipole-dipole interactions within enzyme active sites. The nitrile can act as a hydrogen bond acceptor or be hydrolyzed in vivo to a primary amide or carboxylic acid, providing another point for target interaction. Its structural motifs are found in various therapeutic agents, making it a valuable intermediate for developing novel anti-inflammatory, analgesic, or agrochemical compounds. *[7] Materials Science: Phenylacetonitrile derivatives have been used to create n-type organic semiconductors. T[8]he high electron-withdrawing nature of this molecule suggests it could be a precursor for advanced polymers or coatings with enhanced thermal stability and hydrophobicity, properties imparted by the CF3 group.

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is a compound of significant theoretical interest. Its highly polarized electronic structure, dominated by potent electron-withdrawing groups, results in high chemical stability and a unique potential for molecular interactions. In silico analysis predicts increased lipophilicity and distinct electrostatic regions, making it a prime candidate for scaffold-hopping and lead optimization programs in drug discovery. Its straightforward synthesis from readily available precursors further enhances its utility. This guide provides the foundational theoretical knowledge and practical insights necessary for researchers to begin exploring the vast potential of this novel chemical entity.

References

-

LookChem. (n.d.). Properties and uses of phenylacetonitrile. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75359, 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenyl acetonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1965). A quantum-theoretical study of some aromatic nitriles by the semiempirical LCAO-SCF-MO method. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantum chemical study of relative reactivities of a series of amines and nitriles: relevance to prebiotic chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Retrieved from [Link]

-

Orbital: The Electronic Journal of Chemistry. (2024). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Retrieved from [Link]

Sources

- 1. Properties and uses of phenylacetonitrile-Chemwin [en.888chem.com]

- 2. 2-Phenylacetonitrile|For Research [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 220239-65-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-(三氟甲基)苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

The Emergence of a Key Building Block: A Technical Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile has emerged not as a standalone therapeutic agent, but as a pivotal, high-value intermediate in the synthesis of complex pharmaceutical molecules. This guide provides an in-depth exploration of the history, synthesis, and critical role of this compound, offering a window into the intricate process of building the next generation of targeted therapies.

The "discovery" of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is not a singular event but rather a narrative embedded in the broader quest for novel therapeutics, particularly in the realm of Selective Androgen Receptor Modulators (SARMs). Its history is one of enabling chemistry, where the need for a precisely functionalized aromatic core drove the development of its synthesis. This guide will illuminate the logical progression from commercially available starting materials to this key intermediate, providing both the "how" and the "why" behind its synthesis.

The Genesis of a Key Intermediate: A Deduced Historical Perspective

The history of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is intrinsically linked to the development of drugs targeting the androgen receptor. The demand for novel non-steroidal antiandrogens and SARMs necessitated the creation of a library of uniquely substituted aromatic building blocks. The specific substitution pattern of this phenylacetonitrile—a fluorine, a methyl, and a trifluoromethyl group—offers a unique combination of electronic and steric properties that are highly desirable for optimizing ligand-receptor interactions.

While a definitive "discovery" paper for this compound is not prominent in the scientific literature, its synthesis can be logically deduced from established chemical principles and the documented synthesis of its precursors and analogous structures. The most probable pathway for its initial preparation would have been driven by the need for a cyano-functionalized building block in a multi-step synthesis of a larger, biologically active molecule.

The likely precursor to this phenylacetonitrile is 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline . The synthesis of this aniline itself represents a significant chemical undertaking, likely starting from more readily available substituted nitrobenzenes.

Synthetic Pathways: From Precursor to the Core Intermediate

The synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is a multi-step process that requires careful control of reaction conditions. The most logical and industrially scalable approach involves the transformation of the corresponding aniline precursor via a Sandmeyer-type reaction.

Part 1: Synthesis of the Aniline Precursor

The journey begins with a substituted nitrobenzene, which undergoes reduction to the corresponding aniline. For instance, a plausible starting material would be a nitrotoluene derivative that can be subsequently fluorinated and trifluoromethylated, or a pre-functionalized nitrobenzene. A representative synthesis of a similar aniline, 4-methyl-3-trifluoromethyl phenylamine, involves the reduction of 4-nitro-2-trifluoromethyl toluene using iron powder in the presence of an acid.[1][2]

Experimental Protocol: Illustrative Synthesis of a Substituted Aniline

-

Reaction: Reduction of a substituted nitrobenzene.

-

Reagents: Substituted nitrotoluene (e.g., 4-nitro-2-trifluoromethyl toluene), iron powder, concentrated hydrochloric acid, water.

-

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add iron powder and water.

-

Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to approximately 70°C.

-

Slowly add the substituted nitrotoluene to the reaction mixture, maintaining a controlled temperature.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by distillation or extraction. The crude product can be further purified by crystallization.[1][2]

-

-

Yields: Reported yields for similar reactions are in the range of 60-70%.[2]

Part 2: The Sandmeyer Reaction: Conversion of Aniline to Phenylacetonitrile

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to a nitrile. This two-step process first involves the formation of a diazonium salt from the aniline, which is then reacted with a cyanide salt, typically in the presence of a copper(I) catalyst.

Conceptual Workflow: Sandmeyer Cyanation

Caption: The Sandmeyer reaction pathway from aniline to phenylacetonitrile.

Experimental Protocol: Sandmeyer Cyanation of 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline

-

Step 1: Diazotization

-

Dissolve 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the next step without isolation. The conversion of an amino group to a diazonium salt is a well-established procedure in organic synthesis.[3]

-

-

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and an excess of potassium cyanide (KCN) or sodium cyanide (NaCN) in water. This forms the active cyanating agent.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, the reaction mixture is typically heated to ensure complete decomposition of the diazonium salt and formation of the nitrile.

-

The product, 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, is then isolated by extraction with an organic solvent.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

-

Table 1: Physicochemical Properties of Related Phenylacetonitriles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | 92-93 @ 4 mmHg |

| 4-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | 131-132 @ 20 mmHg |

| 2,4,5-Trifluorophenylacetonitrile | C₈H₄F₃N | 175.12 | Not specified |

Data sourced from commercially available information and patent literature.[4]

The Role in Drug Development: A Gateway to SARMs

The significance of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile lies in its utility as a precursor to more complex molecules, particularly those designed to interact with the androgen receptor. The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic rings – all common moieties in pharmacologically active compounds.

For example, the structurally related 4-cyano-3-(trifluoromethyl)aniline is a known starting material for the synthesis of the nonsteroidal antiandrogen, Bicalutamide.[5] This underscores the importance of the cyanated and trifluoromethylated aniline scaffold in the development of androgen receptor modulators.

Logical Synthesis Progression

Caption: Synthetic pathway from a simple starting material to a complex SARM.

Conclusion: An Unsung Hero in the Synthetic Chemist's Toolbox

While 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile may not have a celebrated history of its own, its importance to the field of medicinal chemistry is undeniable. Its synthesis, likely born out of necessity in a larger drug discovery program, showcases the elegance and utility of fundamental organic reactions like the Sandmeyer transformation. For researchers and drug development professionals, understanding the provenance and synthetic accessibility of such key intermediates is crucial for the efficient and innovative construction of novel therapeutics. This guide has aimed to provide a comprehensive, albeit deduced, technical overview of this vital chemical building block, highlighting its silent yet significant contribution to the advancement of medicine.

References

- CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google P

- 4-Methyl-3-(trifluoromethyl)aniline synthesis - ChemicalBook. (URL not available)

- Sandmeyer Trifluoromethylation - Organic Chemistry Portal. (URL not available)

- CN103804231A - Synthesis method for pesticide intermediate trifluoroacetonitrile - Google P

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (URL not available)

- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google P

- Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. (URL not available)

-

4-Cyano-3-(trifluoromethyl)aniline - Wikipedia. (URL: [Link])

- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google P

-

Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC - NIH. (URL: [Link])

-

The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed. (URL: [Link])

-

Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - ResearchGate. (URL: [Link])

- CN1301965C - Prepn process of 2-trifluoromethyl-4-cyano aniline - Google P

- EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google P

-

Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - PMC - NIH. (URL: [Link])

-

WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE - WIPO Patentscope. (URL: [Link])

-

Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro,4-Chlorophenoxy)-2- Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - ResearchGate. (URL: [Link])

-

4-Methoxy-3-(trifluoromethyl)aniline - PMC. (URL: [Link])

-

Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - PubMed. (URL: [Link])

- WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)

-

Innovative Syntheses of Cyano(fluoro)borates: Catalytic Cyanation, Electrochemical and Electrophilic Fluorination - PMC - NIH. (URL: [Link])

Sources

- 1. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]

- 2. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 5. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Leveraging 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile in the Synthesis of Novel Agrochemicals

Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles in Agrochemical Discovery

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led researchers to explore novel molecular scaffolds. Among these, fluorinated organic compounds have emerged as a cornerstone in the design of modern pesticides. The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to increased efficacy and a more desirable toxicological profile.

This guide focuses on the synthetic utility of a highly functionalized building block, 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile . This compound is of particular interest to agrochemical researchers due to the unique combination of substituents on the phenyl ring: a fluorine atom, a methyl group, and a trifluoromethyl group. This substitution pattern offers a rich platform for the development of new herbicides, fungicides, and insecticides. The nitrile moiety serves as a versatile chemical handle, readily convertible into other key functional groups such as carboxylic acids and amides, which are prevalent in a wide range of bioactive molecules. These application notes will provide detailed protocols for the transformation of this starting material into valuable intermediates and outline their potential applications in the synthesis of novel agrochemical candidates.

Physicochemical and Safety Data

A thorough understanding of the starting material's properties and hazards is paramount for safe and effective experimentation.

| Property | Value | Source |

| Chemical Name | 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile | - |

| CAS Number | 220239-65-6 | |

| Molecular Formula | C₁₀H₆F₄N | - |

| Molecular Weight | 219.16 g/mol | - |

| Boiling Point | 93°C @ 10 mmHg | |

| Density | 1.324 g/cm³ (Predicted) | |

| Storage | Sealed in dry, Room Temperature |

Safety Information (Based on structurally related compounds):

| Hazard Statement | Description | GHS Classification |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |

Note: This safety information is extrapolated from data for similar compounds and should be used as a guide. A comprehensive risk assessment should be conducted before handling this chemical.

Core Synthetic Transformations: From Nitrile to Key Agrochemical Intermediates

The synthetic utility of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile lies in the reactivity of the nitrile group. Its conversion to the corresponding phenylacetic acid or phenylacetamide opens up a vast landscape of potential agrochemical scaffolds.

Protocol 1: Hydrolysis to 2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetic Acid

The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation. Both acidic and basic conditions can be employed, with the choice often depending on the stability of the other functional groups on the molecule. Acid-catalyzed hydrolysis is generally a robust method for this class of compounds.

Workflow for Acid-Catalyzed Hydrolysis:

Caption: Acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.

Detailed Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile (1.0 eq) with a mixture of concentrated sulfuric acid (e.g., 5-10 eq) and water. The ratio of acid to water can be optimized, but a 1:1 (v/v) mixture is a good starting point.

-

Heating: Heat the reaction mixture to reflux (typically 100-120°C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice. This will precipitate the crude carboxylic acid product.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Controlled Hydrolysis to 2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetamide

The synthesis of the corresponding amide is a valuable step towards certain classes of herbicides and fungicides. Controlled hydrolysis of the nitrile can yield the amide, although over-hydrolysis to the carboxylic acid is a potential side reaction.[1]

Workflow for Amide Synthesis:

Caption: Controlled hydrolysis of the nitrile to the corresponding amide.

Detailed Step-by-Step Protocol:

-

Reaction Setup: Dissolve 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile (1.0 eq) in a suitable solvent such as tert-butanol.

-

Acid Addition: Slowly add concentrated sulfuric acid or hydrochloric acid (e.g., 2-3 eq) to the solution while maintaining a controlled temperature (e.g., 40-60°C).

-

Reaction Monitoring: Stir the reaction mixture at this temperature and monitor the progress carefully by TLC or LC-MS to maximize the yield of the amide and minimize the formation of the carboxylic acid by-product.

-

Work-up: Upon completion, cool the reaction mixture and slowly add it to a stirred, saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude amide can be purified by recrystallization or column chromatography.

Application in the Synthesis of Potential Agrochemical Scaffolds

The phenylacetic acid and phenylacetamide intermediates are versatile precursors for a variety of agrochemical classes.

Herbicidal Phenylacetamides

Substituted phenylacetamides are a known class of herbicides. The 2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetic acid can be converted to a more reactive acid chloride and subsequently reacted with various amines to generate a library of potential herbicidal compounds.[2][3][4]

Synthetic Pathway to Substituted Phenylacetamides:

Caption: Synthesis of potential herbicidal N-substituted phenylacetamides.

Fungicidal Pyrazole Derivatives

Pyrazole-based compounds are widely used as fungicides.[5][6][7][8] A plausible synthetic route to a pyrazole-containing scaffold could involve the conversion of the phenylacetic acid derivative into a 1,3-dicarbonyl compound, which can then undergo cyclization with hydrazine.

Proposed Synthesis of a Pyrazole Scaffold:

-

Esterification: The 2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetic acid can be esterified (e.g., with ethanol and a catalytic amount of acid) to the corresponding ethyl ester.

-

Claisen Condensation: The ethyl ester can then undergo a Claisen condensation with a suitable ester (e.g., ethyl acetate) in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester.

-

Cyclization: The resulting β-keto ester can be cyclized with hydrazine or a substituted hydrazine to form the pyrazolone ring.

This approach would lead to a novel pyrazole derivative bearing the unique 4-fluoro-3-methyl-5-(trifluoromethyl)phenyl moiety, a promising candidate for fungicidal activity screening.

Conclusion

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its facile conversion to the corresponding phenylacetic acid and phenylacetamide opens up numerous avenues for the creation of new herbicidal and fungicidal candidates. The protocols and synthetic strategies outlined in these application notes provide a solid foundation for researchers to explore the potential of this unique building block in the ongoing quest for next-generation crop protection agents.

References

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Patole, S. S. (n.d.). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]

- Yuan, Q. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. CN104151403A.

- CN113004142B - Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid - Google Patents. (n.d.).

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]

-

Kuna, J., et al. (2020). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Future Journal of Pharmaceutical Sciences. [Link]

- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents. (n.d.).

-

Li, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]

-

Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2018). Molecules. [Link]

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). Molecules. [Link]

-

Patel, N. B., & Agravat, S. N. (2009). SYNTHESIS AND ANTIMICROBIAL STUDIES OF NEW PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]

-

Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). ResearchGate. [Link]

-

Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. (n.d.). ResearchGate. [Link]

-

Phyto-mechanochemical Synthesis, Pesticidal and Antimicrobial Applications of Iron Oxide Nanoparticles Using Polygonum Paronychioides. (n.d.). ResearchGate. [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (n.d.). ResearchGate. [Link]

-

Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. (2021). ACS Omega. [Link]

- CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents. (n.d.).

-

4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). Molecules. [Link]

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. (2020). Molecules. [Link]

- WO2020225276A1 - Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application - Google Patents. (n.d.).

-

Agrochemicals - chemistry for agriculture - PCC Group. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Analytical Strategy for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile

This Application Note is designed for analytical chemists and process development scientists. It establishes a comprehensive control strategy for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile , a critical intermediate likely used in the synthesis of androgen receptor antagonists (structural analogs to Enzalutamide/Apalutamide) or advanced agrochemicals.[1]

Executive Summary & Physicochemical Profile

This guide moves beyond simple "recipe" protocols to establish a self-validating analytical triad :

-

GC-FID: Primary method for purity and volatile organic impurities (VOIs).[1][2]

-

RP-HPLC-UV: Secondary method for assay and quantification of non-volatile hydrolysis degradants (Amide/Acid).[1][2]

- F qNMR: Absolute quantification method (Primary Standard Grade) requiring no reference material of the analyte itself.[1]

Analyte Profile

| Property | Description / Estimate | Analytical Implication |

| Structure | Phenylacetonitrile core with -F, -CH3, -CF3 substituents | Lipophilic: High retention on C18.[2][3][4][5][6] Volatile: Suitable for GC.[1] |

| Molecular Weight | ~217.16 g/mol | Detectable by MS (EI/ESI).[1] |

| Solubility | Low in water; High in MeOH, ACN, DCM | Diluent must be high % organic. |

| Chromophores | Aromatic ring (210-220 nm, 254 nm) | UV detection is viable but requires low-UV cutoff solvents.[1][2] |

| Reactivity | Nitrile (-CN) group | Susceptible to hydrolysis to Amide (intermediate) and Acid (final) under extreme pH.[1][2] |

Method 1: Gas Chromatography (GC-FID) – Purity & Assay

Role: The "Workhorse" method.[1][2] Due to the molecule's relatively low molecular weight and lack of hydrogen-bonding donors, GC offers superior resolution and peak shape compared to HPLC.[1]

Chromatographic Conditions

-

System: Agilent 7890/8890 or equivalent with FID.

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Inlet: Split Mode (20:1), 250°C.

-

Detector (FID): 300°C. H2 (30 mL/min), Air (400 mL/min), Makeup (N2, 25 mL/min).[1][2]

Temperature Program

| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 60 | 2.0 |

| Ramp 1 | 15 | 220 | 0.0 |

| Ramp 2 | 40 | 260 | 5.0 |

| Total | 18.6 min |

Sample Preparation[1][6][7]

-

Diluent: Dichloromethane (DCM) or Acetonitrile (ACN).[1]

-

Concentration: 1.0 mg/mL.[1]

-

Procedure: Weigh 10 mg analyte

Dissolve in 10 mL Diluent

Method 2: RP-HPLC-UV – Impurity Profiling

Role: Detection of non-volatile impurities and monitoring nitrile hydrolysis (Amide/Acid degradants) which may not elute or may degrade on GC.[1][2]

Chromatographic Conditions

-

Column: Poroshell 120 EC-C18 (4.6 × 100 mm, 2.7 µm) or equivalent Core-Shell column.[1][2]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Rationale: Low pH (<2.[1]5) suppresses ionization of the potential benzoic acid byproduct, ensuring it retains on the column and doesn't elute in the void volume.

-

-

Column Temp: 40°C.

-

Detection: UV @ 210 nm (Trace impurities) and 254 nm (Assay).[1]

Gradient Profile

| Time (min) | % A | % B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |

| 12.0 | 10 | 90 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

Method 3: F Quantitative NMR (qNMR) – The Absolute Reference

Role: Primary calibration.[1] This method determines the absolute purity of the material without requiring a reference standard of the analyte itself.[1]

Principle

The molecule contains a -CF3 group and a -F atom.[1][2] The -CF3 signal (singlet, ~ -63 ppm) is ideal for quantification against an internal standard.[1][2]

Protocol

-

Internal Standard (IS):

-Trifluorotoluene (TFT) or 4,4'-Difluorobenzophenone.[1][2]-

Requirement: High purity (>99.9%), distinct chemical shift from analyte.[1]

-

-

Solvent: CDCl

or DMSO-d -

Preparation:

-

Weigh exactly ~20 mg of Analyte (

) into a vial. -

Weigh exactly ~15 mg of IS (

) into the same vial.[1] -

Dissolve in 0.7 mL deuterated solvent.

-

-

Acquisition Parameters:

-

Pulse Angle: 30° or 90°.

-

Relaxation Delay (D1):

(typically 30-60 seconds for -

Scans: 32 or 64.

-

Spectral Width: Sufficient to cover -200 to 0 ppm.

-

Calculation

[1][2][6]- : Integrated Area[1]

- : Number of Fluorine atoms (Analyte CF3 = 3; TFT = 3)[1][2]

- : Molecular Weight[1][2][9]

- : Mass measured

- : Purity of Internal Standard

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for method selection and the impurity fate map.

Caption: Analytical workflow integrating qNMR for reference characterization and orthogonal chromatography (GC/HPLC) for routine batch release and impurity profiling.

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for RP-HPLC method development strategies).

-

Bharti, S. K., & Roy, R. (2012).[1] Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.[1] Link (Principles applicable to 19F qNMR).

-

U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. Link

-

Tornkvist, A., et al. (2018).[1][10] Transmission of NMR spectral quality for quantitative analysis. Journal of Pharmaceutical and Biomedical Analysis. (Validation of qNMR).

Sources

- 1. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 220239-65-6 [chemicalbook.com]

- 3. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 4. 3,5-Bis(trifluoromethyl)phenylacetonitrile 98 85068-32-2 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile

Ticket System Status: [ONLINE] Current Module: Process Optimization & Troubleshooting Safety Protocol: LEVEL 4 (Cyanide Hazard) - All protocols described below require a functional fume hood, HCN detectors, and immediate availability of a Cyanide Antidote Kit (e.g., Hydroxocobalamin).

Module 1: The "Golden" Protocol (Phase Transfer Catalysis)

Context: You are synthesizing 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile .

-

Target Structure: An electron-deficient aromatic ring with a benzylic nitrile.

-

Key Reactivity Insight: The presence of strong electron-withdrawing groups (

,

The Solution: Avoid homogeneous aqueous/alcoholic conditions (classical Rosenmund-von Braun). Instead, utilize Phase Transfer Catalysis (PTC) to separate the nucleophile (cyanide, aqueous phase) from the substrate (organic phase), minimizing hydrolysis and base-mediated degradation.

Standard Operating Procedure (SOP-CN-04)

| Parameter | Specification | Rationale |

| Substrate | 4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide | Bromide is preferred over chloride for faster kinetics ( |

| Reagent | Sodium Cyanide (NaCN) | 1.2 - 1.5 equivalents. Excess drives kinetics but increases waste treatment load. |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | 5 mol%. Lipophilic cation transports |

| Solvent System | Toluene : Water (1:1 v/v) | Toluene solubilizes the lipophilic substrate; water solvates the bulk cyanide. |

| Temperature | 40°C - 60°C | CRITICAL: Do not exceed 80°C. High heat promotes hydrolysis of the nitrile to the amide. |

| Agitation | > 600 RPM | High shear is required to maximize interfacial surface area in biphasic systems. |

Step-by-Step Methodology

-

Charge Aqueous Phase: Dissolve NaCN (1.5 eq) in minimal water (approx. 3 volumes relative to substrate mass).

-

Charge Organic Phase: In a separate vessel, dissolve the benzyl bromide substrate in Toluene (5 volumes). Add TBAB (0.05 eq).

-

Initiation: Add the organic phase to the aqueous phase under vigorous stirring.

-

Reaction: Heat to 50°C. Monitor by HPLC/TLC every 30 minutes.

-

Quench: Cool to 0°C. Dilute with water. Separate layers.

-

Wash: Wash organic layer with saturated

(removes HCN traces) and Brine. -

Drying: Dry over

. Do not use strong bases like KOH for drying.

Module 2: Diagnostic Visualization

Workflow Diagram: Biphasic PTC Cycle

This diagram illustrates the mechanism of action, highlighting where the critical "Handshake" between phases occurs.

Caption: Figure 1. The Phase Transfer Catalysis (PTC) cycle.[1][2] The quaternary ammonium salt (Q+) shuttles cyanide into the toluene layer, reacting with the benzyl bromide, then returns to the water layer to recharge.

Module 3: Troubleshooting Guide (FAQ)

Ticket #401: "I see a new peak at M+18 in my LCMS."

-

Diagnosis: Hydrolysis (Amide Formation). [3]

-

The nitrile (

) has hydrolyzed to the primary amide (

-

-

Root Cause:

-

pH of the aqueous phase is too high (NaCN is naturally basic).

-

Temperature is too high (>80°C).

-

Reaction time was too long.

-

-

Resolution:

-

Immediate: Stop the reaction. The amide is difficult to separate from the nitrile.

-

Prevention: Buffer the aqueous phase to pH 9-10 using

. Reduce temperature to 45°C and accept a slightly longer reaction time. Ensure the organic solvent is not miscible with water (avoid THF/Dioxane).[3]

-

Ticket #402: "Reaction stalls at 60% conversion."

-

Diagnosis: Catalyst Poisoning or Cyanide Depletion.

-

Root Cause:

-

Cyanide Poisoning: The leaving group (Bromide) concentration in the aqueous phase has become too high, competing with Cyanide for the catalyst (

). -

Stirring Failure: The biphasic interface is insufficient.

-

-

Resolution:

-

The "Spike" Test: Add an additional 0.2 eq of NaCN and 0.01 eq of TBAB. If reaction resumes, it was depletion.

-

Process Fix: Increase agitation speed. If using a magnetic stir bar, switch to an overhead mechanical stirrer for scale >5g.

-

Ticket #403: "The product is colored (Dark Red/Brown) instead of white/yellow."

-

Diagnosis: Deprotonation/Oligomerization.

-

Root Cause: The benzylic position is acidic due to the

group. Trace hydroxide (from wet NaCN) formed a carbanion which underwent oxidative coupling. -

Resolution:

-

Purify via silica plug filtration (DCM eluent).

-

Prevention: Degas solvents (sparge with Nitrogen) to remove oxygen. Perform the reaction under an inert atmosphere (

/Ar).

-

Module 4: Advanced Optimization Matrix

Use this table to select conditions based on your specific constraints.

| Variable | Condition A (Speed) | Condition B (Purity) | Condition C (Green/Scale) |

| Solvent | DMSO (Homogeneous) | Toluene/Water (PTC) | 2-MeTHF/Water (PTC) |

| Temp | 25°C - 30°C | 50°C | 55°C |

| Time | < 1 Hour | 4 - 6 Hours | 6 - 8 Hours |

| Risk | High (Runaway exotherm, difficult workup) | Low (Easy separation) | Low (Biodegradable solvent) |

| Yield | 90-95% | 85-90% | 85-90% |

| Note | Use only for <1g scale. | Recommended for >10g.[4] | Recommended for GMP. |

Logic Tree: Troubleshooting Decision Engine

Caption: Figure 2. Decision tree for rapid diagnosis of reaction failures based on analytical data.

References

-

Organic Syntheses, Coll.[5] Vol. 1, p. 107 (1941). Benzyl Cyanide. (Classical route foundation). Link

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. (Foundational PTC mechanism). Link

-

ChemicalBook. 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile Product Properties & Safety. (Physical data verification). Link

-

PubChem. Nitrile Hydrolysis Mechanisms. (Mechanistic grounding for troubleshooting M+18 peaks). Link

-

Freedman, H. H. (1986). Industrial applications of phase-transfer catalysis. Pure and Applied Chemistry. (Scale-up considerations). Link

Sources

stability and degradation of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile

Document ID: TSC-FMTA-2026-01 Version: 1.0 Last Updated: January 28, 2026

Introduction

Welcome to the technical support guide for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile (CAS No. not publicly available). This document is intended for researchers, medicinal chemists, and process development scientists utilizing this advanced intermediate. Given its unique substitution pattern—featuring a fluorine atom, a methyl group, and a trifluoromethyl group on the phenyl ring—this molecule presents specific handling and stability considerations. This guide provides field-proven insights and troubleshooting protocols to ensure the integrity of your experimental outcomes. We will delve into the principal degradation pathways, recommend best practices for handling and storage, and offer step-by-step analytical procedures to proactively identify and mitigate stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile?

A: Proper storage is the first line of defense against degradation. Based on the reactivity of analogous phenylacetonitrile compounds and general best practices for fluorinated intermediates, we recommend the following:

-

Temperature: Store at 2-8 °C for long-term stability.[1] While the trifluoromethyl group can enhance thermal stability, refrigeration minimizes the risk of unforeseen reactivity.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The benzylic protons are susceptible to slow oxidation over time.

-

Light: Keep in an amber vial or in a dark location. Aromatic compounds, especially those with complex electronic profiles, can be sensitive to photodegradation.

-

Moisture: Protect from moisture. The nitrile group is prone to slow hydrolysis, a process that can be accelerated by ambient moisture.

Q2: I observe a new, more polar impurity in my LC-MS analysis after my sample has been in an aqueous buffer for several hours. What is it likely to be?

A: The most probable cause is the hydrolysis of the nitrile functional group. In aqueous environments, particularly under non-neutral pH conditions, the nitrile group (-C≡N) can hydrolyze first to the corresponding primary amide and subsequently to the carboxylic acid.

-

Potential Impurity 1: 2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetamide

-

Potential Impurity 2: 2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetic acid

The amide is an intermediate in the hydrolysis to the carboxylic acid. Both are significantly more polar than the parent nitrile and will thus have shorter retention times on a reverse-phase HPLC column.

Q3: Is this compound compatible with all common laboratory solvents?

A: Mostly, yes, but with important exceptions. The compound is generally stable in common aprotic organic solvents like acetonitrile (ACN), tetrahydrofuran (THF), and dichloromethane (DCM). However, caution is advised with protic solvents and those containing reactive impurities.

| Solvent | Compatibility & Rationale |

| Acetonitrile, THF, Ethyl Acetate, Toluene | High: Generally stable. Recommended for stock solutions. |